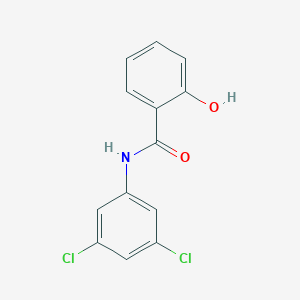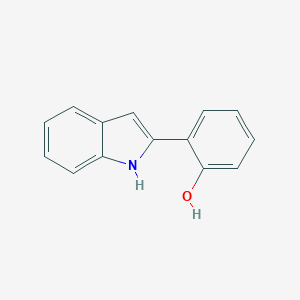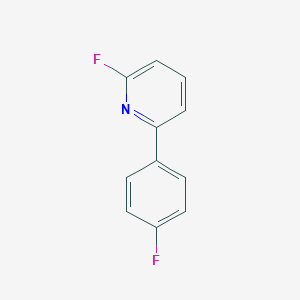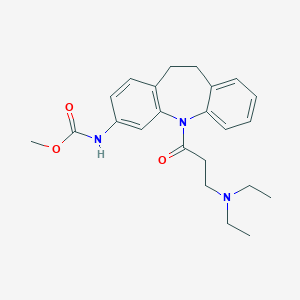
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester is a chemical compound that has gained significant attention in scientific research. It is commonly known as carbamazepine, and it is widely used as an anticonvulsant and mood-stabilizing drug. However,
作用機序
Carbamazepine works by inhibiting the sodium channels in neurons, thereby reducing the excitability of the neurons and preventing seizures. It also affects the release and reuptake of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
生化学的および生理学的効果
Carbamazepine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA, an inhibitory neurotransmitter that reduces neuronal excitability. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that increases neuronal excitability. In addition, carbamazepine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
実験室実験の利点と制限
Carbamazepine has several advantages for use in laboratory experiments. It has a well-established mechanism of action, and its effects on neuronal excitability and neurotransmitter release are well-documented. It is also readily available and relatively inexpensive. However, carbamazepine has some limitations, including its potential for toxicity and its effects on other ion channels and neurotransmitters.
将来の方向性
There are several potential future directions for research on carbamazepine. One area of interest is the development of new derivatives of carbamazepine that may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of carbamazepine's effects on other neurotransmitter systems, such as the endocannabinoid system. Finally, research on the potential use of carbamazepine in the treatment of other neurological disorders, such as Alzheimer's disease, is an area of ongoing investigation.
Conclusion:
Carbamazepine is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in laboratory experiments have been well-documented. There are several potential future directions for research on carbamazepine, including the development of new derivatives, investigation of its effects on other neurotransmitter systems, and its potential use in the treatment of other neurological disorders.
合成法
Carbamazepine is synthesized by reacting 10,11-dihydro-5H-dibenz(b,f)azepine with chloroacetyl chloride, followed by reaction with diethylamine, and finally, with methyl chloroformate. The product is then purified to obtain carbamazepine in its pure form.
科学的研究の応用
Carbamazepine has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. It has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
CAS番号 |
78816-55-4 |
|---|---|
製品名 |
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester |
分子式 |
C23H29N3O3 |
分子量 |
395.5 g/mol |
IUPAC名 |
methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)15-14-22(27)26-20-9-7-6-8-17(20)10-11-18-12-13-19(16-21(18)26)24-23(28)29-3/h6-9,12-13,16H,4-5,10-11,14-15H2,1-3H3,(H,24,28) |
InChIキー |
JTVFPSMILIWOJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
正規SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
その他のCAS番号 |
78816-55-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




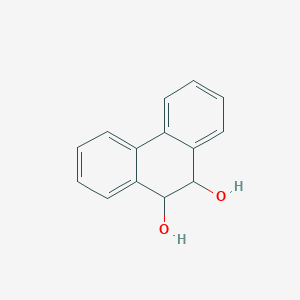

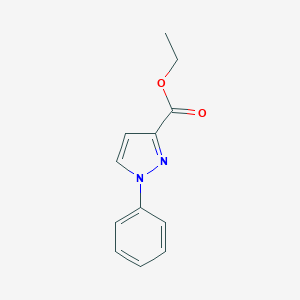
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
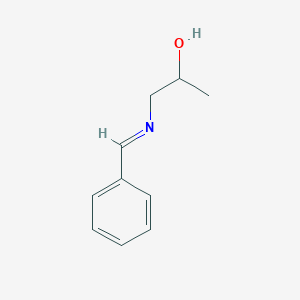
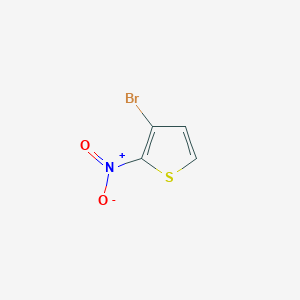
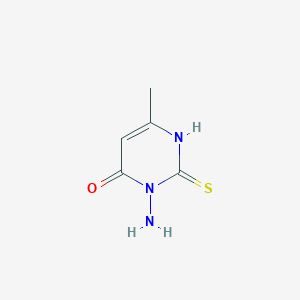
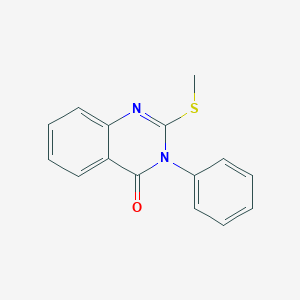
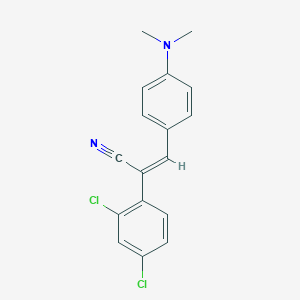
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
